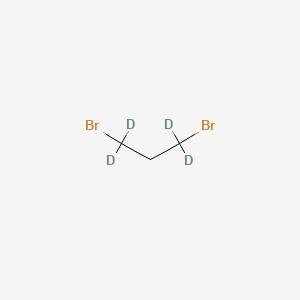
1,3-Dibromopropane-1,1,3,3-D4
Übersicht
Beschreibung
1,3-Dibromopropane is a dihalogenated propane . It is a colorless liquid with a sweet odor . It is used in organic synthesis to form C3-bridged compounds such as through C-N coupling reactions .
Synthesis Analysis
1,3-Dibromopropane can be prepared via the free radical addition between allyl bromide and hydrogen bromide . It can also be derived from the reaction of propylene glycol with brominated hydrochloric acid .
Molecular Structure Analysis
The molecular formula of 1,3-Dibromopropane is C3H6Br2 . The structure of this compound can be represented as Br(CH2)3Br .
Chemical Reactions Analysis
1,3-Dibromopropane undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene, respectively .
Physical And Chemical Properties Analysis
1,3-Dibromopropane is a colorless to slightly yellow liquid . It is soluble in ether, acetone, and chloroform, but insoluble in water . When exposed to heat for a long time, it decomposes and is partially converted to 1,2-dibromopropane . Boiling with water produces propylene glycol .
Wissenschaftliche Forschungsanwendungen
Catalytic Reduction and Polymer Formation
1,3-Dibromopropane undergoes catalytic reductions that lead to the formation of various products like cyclopropane and propylene. Dahm and Peters (1996) explored the catalytic reductions using nickel(I) salen in different phases, finding significant differences in product formation based on the phase of the catalyst (Dahm & Peters, 1996).
Vibrational Spectra and Conformations
The vibrational spectra and conformations of 1,3-dibromopropane have been extensively studied, revealing various conformers in different states. Thorbjornsrud et al. (1973) recorded the infrared and Raman spectra, providing insights into the liquid and crystalline states of the compound (Thorbjornsrud et al., 1973).
Electrochemical Reduction
Electrochemical reduction studies on 1,3-dibromopropane have been conducted, highlighting different reaction pathways on various cathodes. Brown and Gonzalez (1973) observed distinct products based on the cathode material, indicative of differing reaction mechanisms (Brown & Gonzalez, 1973).
Photodissociation Studies
Photodissociation of 1,3-dibromopropane has been studied to understand its behavior under specific wavelengths of light. Tang et al. (2005) utilized ion velocity imaging techniques to analyze the velocity distributions of bromine fragments, providing insights into the dissociation process (Tang et al., 2005).
Molecular Structure Analysis
Research has also focused on analyzing the molecular structure and conformations of derivatives of 1,3-dibromopropane. Klaeboe et al. (1986) investigated the IR and Raman spectra of derivatives, revealing the presence of various conformers in different states (Klaeboe et al., 1986).
Femtochemistry and Dynamics
The dynamics of 1,3-dibromopropane elimination reactions have been explored using femtosecond time-resolved mass spectrometry. Kötting et al. (2002) showed how complex reactions involving multiple degrees of freedom can be described using reduced coordinate systems, providing a deeper understanding of molecular dynamics (Kötting et al., 2002).
Solvent Applications
1,3-Dibromopropane has been used in solvents with high dielectric permittivity for the electro-catalytic reduction at metallic interfaces. Simonet (2012) discovered that mixtures containing 1,3-dibromopropane can efficiently dissolve metals like gold and platinum, indicating its potential in nanoparticle deposition (Simonet, 2012).
Wirkmechanismus
Target of Action
1,3-Dibromopropane-1,1,3,3-D4 is an organobromine compound . It is primarily used in organic synthesis to form C3-bridged compounds . The primary targets of this compound are therefore the molecules that it reacts with to form these C3-bridged compounds.
Mode of Action
The compound undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode . This reaction affords cyclopropane and propylene .
Biochemical Pathways
It is known that the compound can react with glutathione (gsh) after administration . This reaction gives rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms a urinary metabolite .
Pharmacokinetics
It is known that the compound can be orally administered . After administration, the compound is metabolized and excreted in the urine . The compound’s interaction with GSH suggests that it may be metabolized by the liver .
Result of Action
The primary result of the action of this compound is the formation of C3-bridged compounds . These compounds are useful in various organic synthesis applications. Additionally, the compound’s interaction with GSH leads to the formation of a urinary metabolite .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound decomposes when exposed to heat for a long time and is partially converted to 1,2-dibromopropane . Additionally, the compound’s solubility in different solvents can affect its reactivity .
Safety and Hazards
1,3-Dibromopropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with various hazards including flammability, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that it undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene, respectively .
Molecular Mechanism
It is known that it can participate in C-N coupling reactions
Temporal Effects in Laboratory Settings
1,3-Dibromopropane-1,1,3,3-D4 decomposes when exposed to heat for a long time and is partially converted to 1,2-dibromopropane
Metabolic Pathways
It is known that it can react with GSH after administration and give rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite
Eigenschaften
IUPAC Name |
1,3-dibromo-1,1,3,3-tetradeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLKXRACNJHOV-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])([2H])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


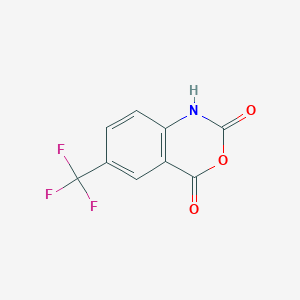
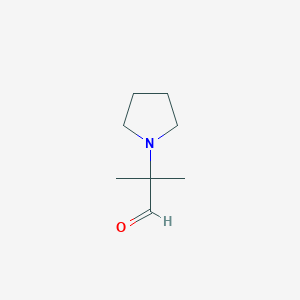
![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)
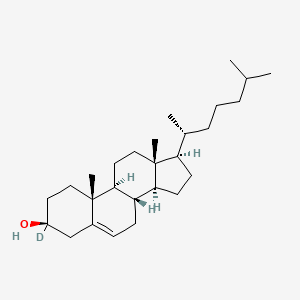
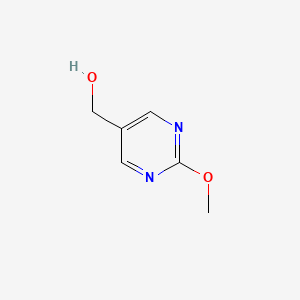
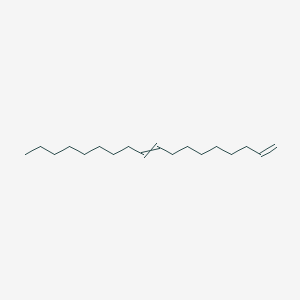
![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)
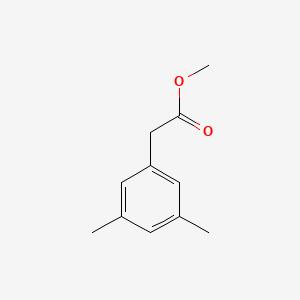
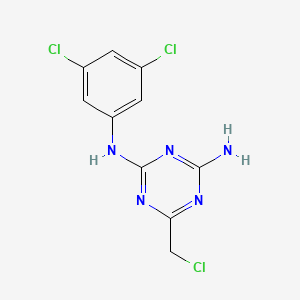
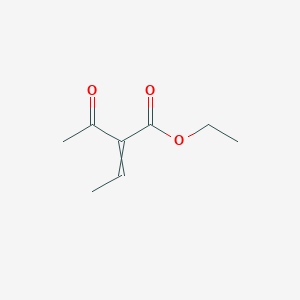
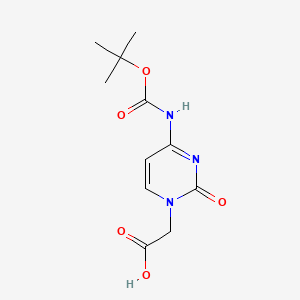
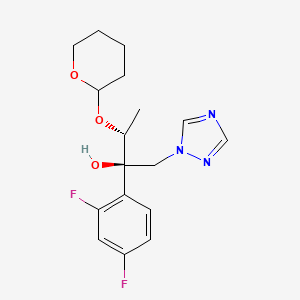
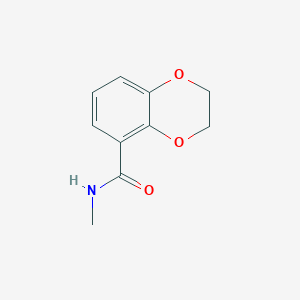
![cis-Octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B1422756.png)
